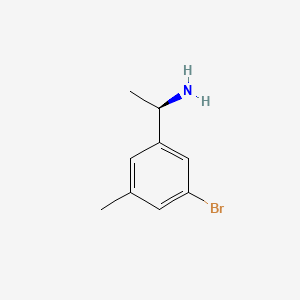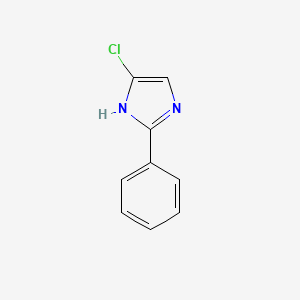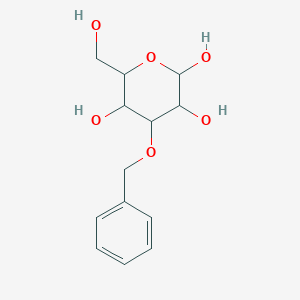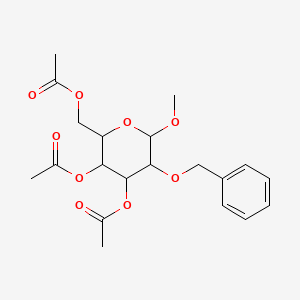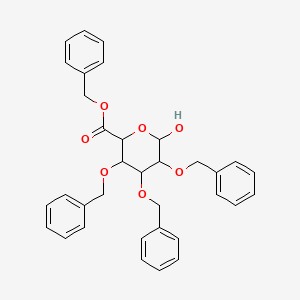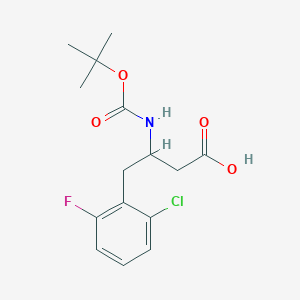![molecular formula C19H22N10O4 B12290464 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid](/img/structure/B12290464.png)
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid is a compound known for its significant role in various scientific and medical applications. This compound is structurally related to folic acid and is often studied for its potential therapeutic uses, particularly in the field of oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid typically involves multiple steps. One common method includes the reaction of 2,4-diaminopteridine with benzoyl chloride to form an intermediate, which is then reacted with a hydrazine derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, each with unique properties .
Wissenschaftliche Forschungsanwendungen
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in molecular biology experiments.
Medicine: It has shown promise in the treatment of certain cancers, acting as an antimetabolite that interferes with DNA synthesis.
Wirkmechanismus
The mechanism of action of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid involves its interaction with specific molecular targets. It acts as an antimetabolite, inhibiting enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). This inhibition disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: A well-known antimetabolite used in cancer therapy, structurally similar to the compound .
Aminopterin: Another folic acid analog with similar biological activities.
Pralatrexate: A derivative with enhanced selectivity for cancer cells.
Uniqueness
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in improved efficacy, reduced toxicity, and better selectivity for target cells compared to similar compounds .
Eigenschaften
Molekularformel |
C19H22N10O4 |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid |
InChI |
InChI=1S/C19H22N10O4/c20-15-14-16(28-19(21)27-15)24-8-11(25-14)7-23-10-3-1-9(2-4-10)17(31)26-12(18(32)33)5-6-13(30)29-22/h1-4,8,12,23H,5-7,22H2,(H,26,31)(H,29,30)(H,32,33)(H4,20,21,24,27,28) |
InChI-Schlüssel |
CMXWZRAWJHTSQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



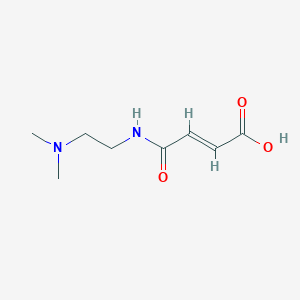
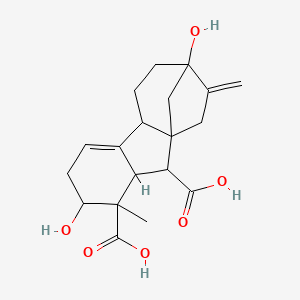
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one](/img/no-structure.png)

![16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B12290425.png)
